molecular formula C7H4Cl4 B106293 1,2,3,5-Tetrachloro-4-methylbenzene CAS No. 875-40-1

1,2,3,5-Tetrachloro-4-methylbenzene

Cat. No.: B106293
CAS No.: 875-40-1
M. Wt: 229.9 g/mol
InChI Key: UURGNCIPRITNBJ-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrachloro-4-methylbenzene is a chlorinated aromatic compound with the molecular formula C7H4Cl4. It is a derivative of toluene, where four hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Mechanism of Action

Mode of Action

Based on its structural similarity to other chlorinated aromatic compounds, it can be inferred that it might undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,5-Tetrachloro-4-methylbenzene . For instance, its stability and reactivity can be affected by temperature, pH, and the presence of other chemicals. Furthermore, its lipophilic nature may cause it to bioaccumulate in fatty tissues, potentially leading to long-term health effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetrachloro-4-methylbenzene can be synthesized through the chlorination of toluene. The process involves the substitution of hydrogen atoms in the toluene molecule with chlorine atoms. This reaction typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled conditions to ensure selective chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as gas chromatography-mass spectrometry for separation and purification .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrachloro-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,3,5-Tetrachloro-4-methylbenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrachloro-5-methylbenzene
  • 2,3,4,6-Tetrachlorotoluene
  • 1,2,4,5-Tetrachlorobenzene

Uniqueness

1,2,3,5-Tetrachloro-4-methylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other tetrachlorinated toluenes, it exhibits distinct behavior in electrophilic aromatic substitution reactions and has unique applications in various fields .

Properties

IUPAC Name

1,2,3,5-tetrachloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURGNCIPRITNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870790
Record name 1,2,3,5-Tetrachloro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-40-1
Record name 1,2,3,5-Tetrachloro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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